1-Aminocyclopropylphosphonic acid

Beschreibung

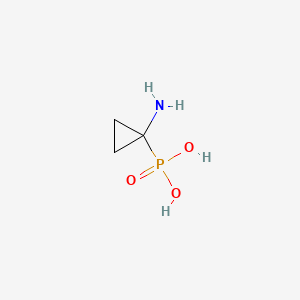

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H8NO3P |

|---|---|

Molekulargewicht |

137.07 g/mol |

IUPAC-Name |

(1-aminocyclopropyl)phosphonic acid |

InChI |

InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7) |

InChI-Schlüssel |

WKCJTSHOKDLADL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(N)P(=O)(O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Stereoselective Synthesis of 1-Aminocyclopropylphosphonic Acid and its Enantiomers

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the molecule is of paramount importance. These methods can be broadly categorized into diastereomerically pure preparations followed by chiral resolution and direct asymmetric syntheses.

Diastereomerically Pure Preparations and Chiral Resolution Techniques

One common strategy for obtaining enantiomerically pure this compound involves the synthesis of a racemic mixture of diastereomers, followed by their separation and subsequent removal of the chiral auxiliary. For instance, the nucleophilic addition of phosphites to chiral imines, a variation of the Pudovik reaction, can generate diastereomeric α-aminophosphonates. nih.gov The stereochemical outcome of this reaction is often dictated by the steric hindrance of the chiral auxiliary, directing the nucleophilic attack to a specific face of the imine. nih.gov

Following the diastereoselective synthesis, chiral resolution techniques are employed to separate the enantiomers. Classical resolution methods may involve the formation of diastereomeric salts with a chiral resolving agent, such as chiral 1,1'-bi-2-naphthol (B31242) in the presence of boric acid, which can then be separated by crystallization. nih.gov

Electrophilic Azidation and Amination Routes to α-Aminophosphonates

Electrophilic amination and azidation reactions provide a direct pathway to introduce the amino group at the α-position of a phosphonate (B1237965). These methods typically involve the generation of a phosphonate carbanion, which then reacts with an electrophilic nitrogen source. duke.edu A variety of electrophilic aminating agents have been developed for this purpose. duke.edu

Recent advancements have focused on copper-catalyzed amination of α-zincated phosphonates with O-acylhydroxylamines, allowing for the introduction of both acyclic and cyclic amines. duke.edu Another approach involves the reaction of phosphonates with azides in the presence of iodine and iron under solvent-free conditions, yielding α-aminophosphonates. organic-chemistry.org These methods offer a direct route to α-aminophosphonates, which can be further elaborated to this compound. duke.edunih.gov

Utilization of Cyclopropanone (B1606653) Acetal as a Synthetic Precursor

Cyclopropanone acetals serve as valuable and efficient precursors for the synthesis of this compound. nih.gov A notable synthesis begins with the readily available cyclopropanone ethyl hemiacetal. This starting material can be converted into a key intermediate, which upon reaction with a phosphite (B83602) and subsequent transformations, yields the target molecule. This approach offers a practical and scalable route to this compound. nih.gov

Intramolecular Cyclization Strategies for Cyclopropyl (B3062369) Ring Formation

The construction of the cyclopropane (B1198618) ring is a critical step in the synthesis of this compound. Intramolecular cyclization strategies offer an effective means to form this three-membered ring. These methods often involve the cyclization of acyclic precursors containing both the phosphonate and the functionalities required for ring closure. organic-chemistry.org

One such strategy involves the intramolecular reaction of a suitably functionalized phosphonate derivative, where a nucleophilic center displaces a leaving group to form the cyclopropane ring. Donor-acceptor cyclopropanes are also recognized as versatile building blocks, and their intramolecular transformations can lead to the formation of complex carbocyclic scaffolds. rsc.org

Alkylation Approaches with Glycine (B1666218) Equivalents

The use of glycine equivalents provides a powerful and versatile strategy for the synthesis of α-amino acids and their analogs, including this compound. researchgate.netnih.gov This approach involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile. The stereoselectivity of the alkylation is controlled by the chiral auxiliary attached to the glycine scaffold. researchgate.net

For instance, a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated to form a nucleophilic enolate, which then reacts with an appropriate cyclopropyl-containing electrophile. Subsequent hydrolysis removes the metal and the chiral auxiliary, affording the desired enantiomerically enriched amino acid. researchgate.net A recently developed method utilizes a synergistic single-electron transfer and halogen-atom transfer process for the alkylation of glycine derivatives. nih.gov

Cyclopropanation Reactions Employing Diazo Compounds, Ylides, and Carbene Intermediates

Cyclopropanation reactions are fundamental to the construction of the cyclopropyl ring system. These reactions typically involve the addition of a carbene or a carbene equivalent to an olefin.

Diazo Compounds: Diazo compounds, particularly α-diazoesters, are common precursors for the generation of carbenes, which can then react with alkenes to form cyclopropanes. nih.govmonash.edu The use of chiral catalysts, such as rhodium complexes with chiral ligands, can induce high levels of enantioselectivity in these cyclopropanation reactions. nih.gov Flow chemistry techniques have been developed for the safe in situ generation and use of unstabilized diazo compounds. nih.gov

Ylides: Sulfoxonium ylides can also be employed in cyclopropanation reactions. For example, a three-component reaction between a vinyl sulfoxonium ylide, an aldehyde, and another nucleophile can lead to the diastereoselective formation of functionalized cyclopropanes. rsc.org

Carbene Intermediates: Metal-catalyzed reactions that generate carbene intermediates are widely used for cyclopropanation. beilstein-journals.org For instance, the reaction of cyclopropenes with 1,3-dienes, catalyzed by zinc chloride or rhodium acetate, proceeds through a metal-vinyl carbene intermediate to yield divinylcyclopropanes. beilstein-journals.org

Table of Synthetic Approaches and Key Features

| Synthetic Strategy | Key Features |

| Diastereoselective Synthesis & Chiral Resolution | - Formation of diastereomers using chiral auxiliaries. - Separation of enantiomers via crystallization or chromatography. nih.govnih.gov |

| Electrophilic Azidation & Amination | - Direct introduction of the amino group. - Utilizes electrophilic nitrogen sources. duke.edunih.gov |

| Cyclopropanone Acetal Precursor | - Efficient and practical route. - Starts from readily available materials. nih.gov |

| Intramolecular Cyclization | - Forms the cyclopropane ring from an acyclic precursor. - Can involve nucleophilic displacement or rearrangements. organic-chemistry.orgrsc.org |

| Alkylation of Glycine Equivalents | - Versatile method for α-amino acid synthesis. - Stereocontrol achieved through chiral auxiliaries. researchgate.netnih.govnih.gov |

| Cyclopropanation Reactions | - Construction of the cyclopropane ring via carbene addition. - Employs diazo compounds, ylides, or other carbene precursors. nih.govmonash.edunih.govrsc.orgbeilstein-journals.org |

Enzymatic Interactions and Mechanistic Biochemistry

Inhibition Profiles of 1-Aminocyclopropylphosphonic Acid and Related Compounds

Inhibition of Bacterial Cell Wall Biosynthesis Enzymes

The structural analogy of this compound to D-alanine, a crucial component of the bacterial cell wall, positions it as a potential inhibitor of the enzymes involved in peptidoglycan biosynthesis.

D-Ala-D-Ala Synthetase (Ddl): This enzyme is critical for the synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan formation. Phosphonate (B1237965) and phosphinate analogues of D-alanine have been shown to be potent inhibitors of D-Ala-D-Ala ligase. nih.govacs.org These inhibitors function by forming a tight-binding phosphorylated transition state intermediate within the enzyme's active site in the presence of ATP. nih.govacs.org This intermediate mimics the tetrahedral transition state of the normal enzymatic reaction, leading to potent inhibition. nih.gov The inhibition of D-Ala-D-Ala ligase by the antibiotic D-cycloserine, a structural analog of D-alanine, also proceeds through a phosphorylated intermediate, highlighting a common mechanistic theme for inhibitors of this enzyme. nih.gov

Alanine (B10760859) Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, providing the necessary D-alanine for peptidoglycan synthesis. While specific data for this compound is limited, related aminoalkylphosphonates are known inhibitors of alanine racemase. The mechanism of inhibition often involves the formation of a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme, which prevents the catalytic cycle from proceeding.

UDP-N-acetylmuramyl-L-alanine Synthetase (MurC): MurC is an essential enzyme that adds L-alanine to UDP-N-acetylmuramic acid, an early step in peptidoglycan synthesis. nih.gov While direct inhibition data for this compound is not readily available, the development of inhibitors for Mur ligases is an active area of research for novel antibacterial agents. researchgate.net Given its structural similarity to L-alanine, it is plausible that this compound could act as a competitive inhibitor of MurC.

| Enzyme | Inhibitor Type | Mechanism of Inhibition |

| D-Ala-D-Ala Synthetase | Transition-state analogue | Formation of a stable, phosphorylated tetrahedral intermediate with ATP. nih.govacs.org |

| Alanine Racemase | PLP-dependent enzyme inhibitor | Formation of a stable external aldimine with the PLP cofactor. |

| UDP-N-acetylmuramyl-L-alanine Synthetase | Potential competitive inhibitor | Likely competes with the natural substrate, L-alanine, for binding to the active site. |

Modulation of 1-Aminocyclopropane-1-carboxylic Acid Synthase (ACC Synthase) Activity in Plant Systems

ACC synthase is a key regulatory enzyme in the biosynthesis of ethylene (B1197577), a plant hormone involved in numerous developmental processes and stress responses. mdpi.comfrontiersin.org It catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene. wikipedia.orgnih.gov Given that this compound is a structural analogue of ACC, it has been investigated for its potential to modulate ACC synthase activity. Research has shown that while some ACC analogues can act as competitive inhibitors, others can be substrates for the enzyme. nih.gov For instance, aminoethoxyvinylglycine (AVG) is a potent competitive inhibitor of ACC synthase. nih.gov The interaction of this compound with ACC synthase would likely be competitive with respect to the binding of ACC, potentially leading to feedback inhibition of the ethylene biosynthesis pathway.

Impact on Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various diseases. Interestingly, diaryl esters of 1-aminoalkylphosphonates have been reported to exhibit a complete lack of reactivity towards metalloproteases. researchgate.net This selectivity is a significant advantage in the design of specific enzyme inhibitors, as it reduces the likelihood of off-target effects. Therefore, this compound is not expected to inhibit metalloproteinases.

Inhibition of Serine Proteases

Serine proteases are a large family of enzymes that utilize a serine residue in their active site for catalysis and are involved in a wide range of physiological processes. nih.gov Diaryl esters of 1-aminoalkylphosphonates are a known class of serine protease inhibitors. researchgate.net The mechanism of inhibition involves the phosphonate group acting as a transition-state analog. The inhibitor is recognized by the enzyme's active site, and the serine residue attacks the phosphorus atom, leading to the formation of a stable, covalent phosphonyl-enzyme complex. This effectively and often irreversibly inactivates the enzyme. researchgate.netyoutube.com

Effects on Digestive Enzymes (e.g., Pancreatic Lipase (B570770), α-Amylase, α-Glucosidase) in In Vitro Models

The inhibition of digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase is a therapeutic strategy for managing obesity and type 2 diabetes.

Pancreatic Lipase: This enzyme is crucial for the digestion of dietary fats. nih.gov While numerous natural products have been screened for pancreatic lipase inhibitory activity, there is a lack of specific data on the effects of this compound. nih.govnih.gov

α-Amylase: This enzyme initiates the digestion of starch. nih.govnih.gov A wide variety of plant extracts and natural compounds have been shown to inhibit α-amylase, but specific studies on this compound are not readily available. nih.govnih.govprimescholars.com

α-Glucosidase: This enzyme is involved in the final steps of carbohydrate digestion, breaking down disaccharides into monosaccharides. nih.gov Similar to the other digestive enzymes, while many inhibitors have been identified from natural sources, the effect of this compound on α-glucosidase has not been extensively studied. nih.govnih.gov

Molecular Mechanisms of Enzyme Recognition and Inhibition

The inhibitory activity of this compound and its derivatives is rooted in their ability to mimic the structure of natural substrates or transition states of enzymatic reactions.

For bacterial cell wall biosynthesis enzymes , the phosphonate group is key. In the case of D-Ala-D-Ala ligase, the phosphonate, in the presence of ATP, forms a stable phosphorylated adduct that mimics the tetrahedral intermediate of the ligation reaction. nih.govacs.org This leads to very tight, essentially irreversible binding. For PLP-dependent enzymes like alanine racemase, the amino group of the inhibitor forms a Schiff base with the PLP cofactor, but the phosphonate group prevents the subsequent catalytic steps from occurring efficiently.

In the context of ACC synthase , inhibition would likely arise from the cyclopropyl (B3062369) ring and the phosphonic acid group mimicking the structure of ACC. This structural similarity would allow the molecule to bind to the active site, preventing the binding of the natural substrate and thereby inhibiting ethylene production.

The inhibition of serine proteases by aminoalkylphosphonate diaryl esters is a classic example of transition-state analogue inhibition. The tetrahedral geometry of the phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis. The active site serine attacks the electrophilic phosphorus atom, forming a stable covalent bond and inactivating the enzyme. researchgate.net The specificity of these inhibitors can be tuned by modifying the side chains to better fit the substrate-binding pockets of different serine proteases.

Analogy to Natural Substrates and High-Energy Transition States

The inhibitory action of this compound is best understood by examining its structural relationship to the natural substrate of ACC synthase, S-adenosyl-L-methionine (SAM). ACC synthase, a pyridoxal phosphate (B84403) (PLP)-dependent enzyme, catalyzes the conversion of SAM into ACC. nih.govwikipedia.org The reaction proceeds through a series of complex steps involving the formation of a Schiff base between SAM and the PLP cofactor, followed by an α,γ-elimination reaction to form the cyclopropane (B1198618) ring of ACC. wikipedia.org

ACPPA is a close structural mimic of the product, ACC, with the carboxyl group of ACC being replaced by a phosphonic acid group. This substitution is critical. The phosphonic acid moiety is tetrahedral, resembling the geometry of a high-energy transition state or a key intermediate in the enzymatic reaction more closely than the planar carboxylate group of the natural product. This "transition-state analogy" is a common strategy in the design of potent enzyme inhibitors. By binding tightly to the active site, the transition-state analog effectively blocks the enzyme from processing its natural substrate.

Elucidation of Inhibition Kinetics (e.g., Competitive, Uncompetitive, Mixed Inhibition)

The mode of enzyme inhibition by a compound can be elucidated through kinetic studies, which typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The common types of reversible inhibition are competitive, uncompetitive, and mixed inhibition.

Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov Known competitive inhibitors of ACC synthase include aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA). nih.govwikipedia.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex.

While specific kinetic studies detailing the inhibition type of this compound are not extensively documented in publicly available literature, its structural similarity to the substrate's product suggests it would likely act as a competitive inhibitor . In this scenario, ACPPA would compete with the natural substrate, SAM, for binding to the active site of ACC synthase. However, without direct experimental data, the possibility of other inhibition patterns, such as mixed or uncompetitive inhibition, which have been observed for other ACC synthase inhibitors, cannot be entirely ruled out. nih.gov

Table 1: Comparison of Enzyme Inhibition Types

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | Decreases | Varies |

Role of the Phosphonic Acid Moiety in Enzyme Active Site Interactions

The phosphonic acid group is the key functional feature that dictates the interaction of this compound with the enzyme's active site. In PLP-dependent enzymes like ACC synthase, the active site is a precisely arranged environment of amino acid residues that recognize and bind specific features of the substrate. frontiersin.org The phosphate group of the PLP cofactor itself is a critical binding element. nih.gov

The phosphonic acid moiety of ACPPA, being a phosphate analog, can form strong ionic and hydrogen bond interactions with the same active site residues that normally bind the phosphate group of PLP or other charged groups of the substrate. nih.gov The tetrahedral geometry of the phosphonate allows it to act as a stable mimic of the transition state, leading to high-affinity binding. This strong, multi-point interaction within the active site effectively sequesters the enzyme, preventing it from binding and turning over its natural substrate, SAM.

Investigation of Covalent and Non-Covalent Binding Modes

Enzyme inhibitors can bind to their target enzymes through either non-covalent or covalent interactions.

Non-covalent interactions are reversible and include hydrogen bonds, ionic bonds, and van der Waals forces. Most reversible inhibitors, such as competitive inhibitors, bind non-covalently.

Covalent interactions involve the formation of a stable chemical bond between the inhibitor and the enzyme, often leading to irreversible inhibition. encyclopedia.pubdrughunter.com Some inhibitors, known as suicide inhibitors, are initially unreactive but are converted into a reactive form by the enzyme's own catalytic mechanism, which then covalently modifies the active site. nih.gov

For this compound, the binding is most likely non-covalent . As a stable analog of the product, it is not designed to undergo a chemical transformation within the active site that would lead to covalent bond formation. Its inhibitory effect is predicated on its high-affinity, reversible binding to the active site, which physically obstructs the entry of the natural substrate. While some phosphonate-containing compounds can act as irreversible inhibitors by forming covalent adducts with active site residues, this typically requires specific leaving groups or reactive functionalities that are absent in the stable structure of ACPPA. nih.gov The inhibition of ACC synthase by competitive inhibitors like AVG is also known to be non-covalent. nih.gov

Biological Activities and Biochemical Pathway Modulation in Research Models

Roles in Plant Physiology and Metabolism Studies

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that plays a central role in plant growth, development, and stress responses. frontiersin.orgnih.gov While primarily known as the immediate precursor to the plant hormone ethylene (B1197577), emerging research has highlighted its functions as a signaling molecule in its own right. nih.govnih.gov

In the vast array of plant metabolites, beyond the 20 canonical amino acids used in protein synthesis, plants produce a wide variety of non-proteinogenic amino acids (NPAAs). nih.gov ACC is a notable member of this group. frontiersin.org NPAAs like ACC serve diverse and critical functions, acting as metabolic intermediates, signaling molecules, and defense compounds. nih.govresearchgate.net

ACC's structural similarity to other amino acids allows it to interact with various cellular components, influencing a range of physiological processes. frontiersin.org Like other NPAAs such as ornithine, citrulline, and homoserine, which are intermediates in key biosynthetic pathways, ACC is central to the ethylene biosynthesis pathway. nih.gov Its role extends beyond being a simple precursor, as it also participates in signaling cascades, a function shared with other NPAAs like γ-aminobutyric acid (GABA), which modulates plant development and immune responses. nih.gov

The study of ACC as an NPAA provides insights into the complex metabolic and signaling networks that govern plant life. Its unique cyclic structure distinguishes it from many other amino acids and is key to its specific functions. frontiersin.org

ACC, primarily through its conversion to ethylene, influences a multitude of developmental processes throughout the plant life cycle. nih.govfrontiersin.org These processes include seed germination, leaf and flower senescence, fruit ripening, and responses to various environmental stresses. nih.govnih.gov The regulation of ethylene levels, and therefore ACC availability, is critical for normal plant development. mdpi.com

Research on Arabidopsis has shown that a family of nine 1-aminocyclopropane-1-carboxylate synthase (ACS) isoforms regulates ethylene biosynthesis, with mutants displaying a range of developmental phenotypes related to growth, flowering time, and gravity response. nih.gov This underscores the fundamental role of the ACC-ethylene pathway in plant development. nih.gov

Interestingly, a growing body of evidence suggests that ACC itself, independent of ethylene, functions as a signaling molecule. nih.govnih.gov For instance, ACC has been implicated in the regulation of cell wall biosynthesis and stomatal development. nih.gov The fact that mutations in all eight ACS genes in Arabidopsis lead to embryo lethality, while mutants in ethylene signaling components are viable, strongly supports the hypothesis that ACC has essential, ethylene-independent roles in plant growth and development. nih.govnih.gov A classic example of ethylene's (and by extension, ACC's) effect on development is the "triple response" in dark-grown seedlings, which includes the shortening of the hypocotyl and root, radial swelling of the hypocotyl, and an exaggerated apical hook. nih.gov

ACC is the direct and immediate precursor to ethylene. frontiersin.org Its synthesis from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) is the rate-limiting step in ethylene production in most cases. nih.govmdpi.com The subsequent oxidation of ACC to ethylene is catalyzed by ACC oxidase (ACO). frontiersin.org Therefore, any modulation of ACC levels directly impacts the rate of ethylene biosynthesis. nih.gov

The biosynthesis of ethylene is a tightly regulated two-step process:

S-adenosyl-L-methionine (SAM) → 1-aminocyclopropane-1-carboxylic acid (ACC) , catalyzed by ACC synthase (ACS). nih.gov

ACC → Ethylene , catalyzed by ACC oxidase (ACO). nih.gov

The regulation of ACS gene expression and ACS protein stability is complex, involving feedback from ethylene itself and crosstalk with other plant hormones like auxins, cytokinins, and brassinosteroids. mdpi.comfrontiersin.org For example, in climacteric fruits like tomatoes, ethylene production is auto-inhibitory during vegetative growth (System 1) and becomes autocatalytic during ripening (System 2), a shift that involves changes in the expression of different ACS genes. nih.gov

Furthermore, the availability of ACC for conversion to ethylene is controlled through conjugation. ACC can be converted into conjugates such as 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC). nih.govfrontiersin.org This conjugation is a mechanism for plants to sequester excess ACC and fine-tune ethylene production. nih.gov

| Pathway Component | Function | Key Regulatory Factors |

| ACC Synthase (ACS) | Catalyzes the conversion of SAM to ACC; often the rate-limiting step. nih.govmdpi.com | Transcriptional regulation by developmental cues and stress; post-translational regulation by other hormones (auxin, cytokinin). mdpi.comfrontiersin.org |

| ACC Oxidase (ACO) | Catalyzes the oxidation of ACC to ethylene. frontiersin.org | Oxygen availability; expression regulated by developmental stage and ethylene. frontiersin.orgresearchgate.net |

| ACC Conjugation | Converts ACC to inactive forms like MACC, GACC, and JA-ACC to regulate ACC pools. nih.govfrontiersin.org | Activity of transferase enzymes like ACC N-malonyl transferase. frontiersin.org |

Certain soil microbes, often referred to as plant growth-promoting rhizobacteria (PGPR), can influence plant growth by modulating ethylene levels. nih.govresearchgate.net A key mechanism for this is the production of the enzyme ACC deaminase. nih.gov This enzyme breaks down ACC into α-ketobutyrate and ammonia, thereby reducing the amount of ACC available in the plant for conversion into ethylene. researchgate.net

The process can be summarized as follows:

Plant roots exude ACC into the rhizosphere, particularly under stress.

PGPR with ACC deaminase take up this ACC.

The enzyme ACC deaminase cleaves ACC, preventing its conversion to ethylene in the plant.

Lower ethylene levels lead to enhanced root growth and improved plant stress tolerance.

ACC is a mobile molecule, capable of both short-distance (cell-to-cell) and long-distance transport within the plant. frontiersin.orgresearchgate.net This transport is a crucial mechanism for coordinating ethylene responses between different organs. nih.gov For example, under conditions of root stress such as flooding or hypoxia, ACC is synthesized in the roots and transported via the xylem to the shoots. frontiersin.orgnih.gov In the shoots, it is converted to ethylene, leading to responses like epinasty (downward bending of leaves). frontiersin.org

The transport of ACC across cell membranes is mediated by amino acid transporters. nih.govmdpi.com For instance, Lysine Histidine Transporters (LHTs) have been implicated in the uptake of ACC. frontiersin.org The complexity of ACC transport suggests the involvement of multiple transporter systems that are yet to be fully characterized. nih.gov

Beyond its role as a transportable precursor, ACC is emerging as an independent signaling molecule. nih.gov Research on the fei1 and fei2 mutants in Arabidopsis, which are defective in two receptor-like kinases, revealed a role for ACC in a signaling pathway that regulates cellulose (B213188) biosynthesis and cell wall integrity, independent of ethylene perception. nih.govmdpi.com This suggests that ACC can act as a signal that links cell wall status to the regulation of cell expansion. nih.gov

| Transport / Signaling Aspect | Description | Key Findings |

| Long-Distance Transport | Movement of ACC from roots to shoots, typically via the xylem. frontiersin.orgnih.gov | Crucial for systemic signaling in response to root stress like flooding, leading to ethylene production in aerial parts. nih.govfrontiersin.org |

| Short-Distance Transport | Cell-to-cell movement, likely involving specific membrane transporters. researchgate.net | Mediated by amino acid transporters such as LHT1. frontiersin.org |

| Intracellular Signaling | ACC acts as a signaling molecule independent of ethylene. nih.govnih.gov | Regulates cellulose biosynthesis and cell wall function through the FEI kinase pathway. nih.govmdpi.com |

The synthesis of ethylene, which is directly dependent on ACC availability, is closely linked with the climacteric rise in respiration observed during the ripening of many fruits. This sharp increase in respiration provides the necessary energy (ATP) for the various metabolic processes involved in ripening, including the production of volatile organic compounds (VOCs) that contribute to the fruit's aroma and flavor.

While direct research focusing solely on the impact of 1-aminocyclopropylphosphonic acid on respiration and VOCs is limited, the well-established role of its carboxylic acid analog, ACC, in ethylene production provides a strong inferential basis. Ethylene is a key regulator of the biosynthesis of a wide range of secondary metabolites, including VOCs. frontiersin.orgmdpi.com For example, in many fruits, the ethylene burst triggers the expression of genes involved in the synthesis of esters, alcohols, and other volatile compounds that constitute the characteristic aroma.

Furthermore, interactions with microorganisms can also influence VOC profiles. Trichoderma species, for instance, produce their own VOCs that can promote plant growth and act as biocontrol agents. frontiersin.org The modulation of plant ethylene levels by microbial ACC deaminase could indirectly affect the plant's own VOC emissions by altering developmental and stress-related pathways.

No Information Found for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient data to generate an article on the chemical compound “this compound” according to the detailed outline provided. Searches for this specific compound did not yield the required in-depth research findings related to its biological activities and metabolic pathway modulation as specified in the requested sections.

The requested outline includes highly specific topics, such as:

Ligand Interactions with N-Methyl-D-Aspartate (NMDA) Receptor Glycine-Binding Site (In Vitro Studies)

Receptor Activation and Modulatory Profiles in Biochemical Assays

Application in In Vitro and In Vivo Neuroscience Models for Mechanistic Research

Investigations into Amino Acid Metabolic Pathways

Exploration of Impacts on Carbohydrate Metabolism

While these are pertinent areas of pharmacological research, the body of public-domain scientific literature does not currently contain this level of detail for this compound.

It is important to note the existence of a similarly named compound, 1-Aminocyclopropanecarboxylic acid (ACPC) , which is a well-researched molecule with known effects on the NMDA receptor glycine-binding site. It is possible that this is the compound of interest. Research on ACPC has demonstrated its role as a partial agonist at this site and it has been investigated for its neuroprotective and procognitive effects. nih.govnih.gov

However, to adhere strictly to the user's request for information solely on “this compound,” this article cannot be generated.

Modulation of General Biochemical Pathways

Effects on Nucleotide and Lipid Metabolism in Experimental Systems

Detailed research findings and data tables regarding the effects of this compound on nucleotide and lipid metabolism are not available in the reviewed scientific literature.

Table of Compounds Mentioned

As no specific compounds could be discussed in the context of this compound's effects on nucleotide and lipid metabolism, a corresponding table of compounds cannot be generated.

Structure Activity Relationship Sar Investigations

Impact of Cyclopropyl (B3062369) Ring Substitutions and Conformations on Biological Activity

The cyclopropane (B1198618) ring of 1-aminocyclopropylphosphonic acid imposes significant conformational rigidity, which is a key determinant of its biological activity. The constrained nature of this three-membered ring limits the spatial arrangement of the amino and phosphonic acid groups, pre-organizing the molecule for binding to its target receptors.

Substitutions on the cyclopropyl ring have a profound impact on the compound's biological profile. The introduction of alkyl groups, for instance, can alter both the steric and electronic properties of the molecule. The position and stereochemistry of these substituents are critical. For example, studies on analogs of the structurally related 1-aminocyclopropanecarboxylic acid (ACC) have shown that the biological activity is highly dependent on the trans or cis relationship between the substituent and the functional groups. While specific data for a wide range of substituted this compound analogs is not extensively available in the public domain, the principles derived from related cyclopropyl amino acids suggest that even minor changes to the ring can significantly affect receptor affinity and efficacy.

The conformation of the cyclopropyl ring itself, although inherently rigid, can be influenced by its substituents. These subtle conformational changes can, in turn, affect the orientation of the key binding groups, leading to altered biological activity. The precise bond angles and lengths within the cyclopropane moiety are crucial for optimal interaction with the binding pocket of a receptor.

Influence of Amino and Phosphonic Acid Group Derivatization on Target Interactions

The amino and phosphonic acid groups are the primary pharmacophoric elements of this compound, directly participating in interactions with target receptors. Derivatization of these functional groups has been a key strategy to probe their roles in molecular recognition and to modulate the compound's activity.

Modification of the amino group, such as N-alkylation or N-acylation, generally leads to a decrease in potency at glutamate (B1630785) receptors. This suggests that a primary, protonated amine is essential for forming critical hydrogen bonds or ionic interactions with the receptor's binding site. However, in some cases, the introduction of specific N-substituents has been explored to improve properties like membrane permeability or to target different receptor subtypes.

The phosphonic acid group is a bioisostere of the carboxylic acid group found in glutamate. Its tetrahedral geometry and the presence of two acidic protons are vital for its biological function. Esterification of the phosphonic acid to its corresponding phosphonate (B1237965) esters typically abolishes or significantly reduces activity, highlighting the importance of the negatively charged phosphonate group for electrostatic interactions with positively charged residues in the receptor pocket.

| Modification | Functional Group | General Effect on Activity | Rationale |

| N-alkylation | Amino Group | Decrease | Steric hindrance and loss of key hydrogen bonding interactions. |

| N-acylation | Amino Group | Decrease | Altered electronic properties and steric bulk at the nitrogen atom. |

| Esterification | Phosphonic Acid | Abolished/Reduced | Neutralization of the negative charge crucial for ionic interactions. |

Stereochemical Aspects of Activity and Selectivity

This compound is a chiral molecule, and its stereochemistry plays a pivotal role in its biological activity. The spatial arrangement of the amino and phosphonic acid groups relative to the cyclopropyl plane determines the enantiomer-specific interactions with chiral biological targets like receptors and enzymes.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different potencies and even different pharmacological effects. For analogs of this compound, the absolute configuration at the carbon atom bearing the amino and phosphonic acid groups is critical. Typically, only one enantiomer will bind with high affinity to a specific receptor subtype, while the other may be significantly less active or even inactive. This stereoselectivity arises from the three-point attachment model of ligand-receptor binding, where a precise spatial orientation of at least three interacting groups is required for effective binding.

While detailed studies on the separated enantiomers of a broad range of substituted this compound derivatives are limited, research on related chiral phosphonates consistently demonstrates the profound impact of stereochemistry on their biological function. The development of stereoselective syntheses has been a major focus in this area to allow for the evaluation of the individual stereoisomers.

Computational and Predictive Models for SAR Elucidation

In recent years, computational and predictive models have become indispensable tools for understanding the structure-activity relationships of molecules like this compound. These in silico methods provide valuable insights into the molecular basis of their biological activity and guide the design of new, more potent analogs.

Molecular docking studies are frequently employed to predict the binding mode of this compound and its derivatives within the active site of a target receptor, such as the NMDA receptor. These models can reveal key amino acid residues involved in the binding and help to explain the observed SAR. For instance, a modeling study of 1-aminocyclopropane-1-carboxylic acid oxidase, which also binds this compound as an inhibitor, has provided a model of the possible interactions of the substrate and inhibitors within the active site nih.gov. In this model, the phosphonate group of the inhibitor was found to interact with key residues in both the substrate and bicarbonate binding sites nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that govern the activity and can be used to predict the potency of novel, untested compounds. While specific QSAR studies on a large series of this compound analogs are not widely published, the principles of QSAR are routinely applied in the broader field of aminophosphonate research to guide drug discovery efforts. These computational approaches, in synergy with experimental studies, are accelerating the exploration of the chemical space around the this compound scaffold to develop new therapeutic agents.

Future Directions and Emerging Research Perspectives

Identification of Novel Biological Targets and Pathways Mediated by 1-Aminocyclopropylphosphonic Acid

While the primary target of this compound is the NMDA receptor, future research will likely focus on identifying novel biological targets and downstream signaling pathways. Overstimulation of NMDA receptors is known to precipitate neuronal apoptosis through mitochondrial dysfunction. nih.gov The regulation of NMDA receptor activity involves a complex interplay of kinases and phosphatases, such as the type I protein phosphatase (PP1) and the cAMP-dependent protein kinase (PKA), which are anchored to the receptor via scaffold proteins like Yotiao. nih.gov Understanding how this compound modulates these and other associated signaling complexes could reveal new therapeutic avenues.

Excessive NMDA receptor activation leads to a cascade of events including a decline in cellular energy and the activation of apoptotic pathways. nih.gov Future studies could investigate whether this compound's neuroprotective effects extend beyond direct receptor antagonism to influence these downstream events, such as preventing the collapse of the mitochondrial membrane potential or modulating the activity of caspases. For instance, while NMDA-induced apoptosis does not appear to involve caspase-8 activation, it is associated with caspase-3 activation. nih.gov Exploring the specific effects of this compound on these distinct apoptotic pathways will be a critical area of future research.

Development of Advanced Synthetic Strategies for Complex Research Probes and Affinity Ligands

The development of advanced synthetic strategies is crucial for creating more sophisticated research probes and affinity ligands based on the this compound scaffold. Such tools are essential for identifying and characterizing novel biological targets and for mapping the compound's interactions within the proteome. Methodologies for the practical and efficient synthesis of α-aminophosphonic acids containing various heterocyclic structures are already being developed, which can be adapted for creating a diverse library of this compound analogs. mdpi.com

Furthermore, the creation of high-affinity ligands is no longer solely reliant on incremental improvements of a lead compound. Novel approaches, such as the use of bivalent peptide-based ligands called synbodies, have shown promise in delivering high-affinity binders in a single discovery step. plos.org Applying such innovative strategies to this compound could lead to the development of powerful research tools. These advanced affinity ligands could be employed in techniques like affinity chromatography to isolate and identify interacting proteins, thus revealing previously unknown targets and pathways. biopharminternational.com The design of such probes will facilitate a more detailed exploration of the compound's mechanism of action.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

A comprehensive understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. frontiersin.orgnih.gov Techniques such as proteomics, metabolomics, and transcriptomics can provide a holistic view of the cellular response to the compound. For example, metabolomics studies have revealed significant alterations in amino acid and biogenic amine signatures in neurological disorders like schizophrenia, highlighting the importance of metabolic pathways in brain function. nih.govnih.gov By applying metabolomic approaches, researchers could identify specific metabolic pathways that are modulated by this compound, offering insights into its therapeutic and potential side effects.

Proteomic and acetylomic profiling has been used to understand the differential impacts of other neurologically active compounds, revealing effects on diverse cellular processes including immune response and amino acid metabolism. nih.gov A similar multi-omics approach for this compound could uncover its influence on protein expression, post-translational modifications, and metabolic networks. Integrating these datasets can help to construct a comprehensive picture of the compound's biological impact, from receptor binding to downstream functional consequences, and could identify novel biomarkers for its activity. nih.gov

Exploration of Specific Biological Activities in Diverse Pre-clinical Model Systems

The exploration of this compound's specific biological activities in a wider range of pre-clinical model systems is a critical future direction. While the compound has shown preclinical activity in models of neuroprotection and psychiatric illnesses, its therapeutic potential may extend to other conditions. nih.gov For instance, the related compound 1-aminocyclopropanecarboxylic acid (ACPC) has demonstrated antidepressant-like effects in a chronic mild stress model of depression in rats, suggesting that compounds acting on the glycine (B1666218) site of the NMDA receptor may have broader applications in mood disorders. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Aminocyclopropylphosphonic acid, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically follows the Kabachnik-Fields reaction, involving:

- One-pot condensation of an aldehyde (e.g., cyclopropanecarboxaldehyde), a phosphite (e.g., triethyl phosphite), and benzyl carbamate in glacial acetic acid under reflux (2 hours) .

- Hydrolysis with 35% hydrochloric acid (6 hours under reflux), followed by neutralization with propylene oxide to pH 5 .

- Purification via recrystallization from ethanol-water mixtures or column chromatography (Dowex 50WX8 resin) . Key considerations include maintaining anhydrous conditions during phosphite activation and controlling pH during hydrolysis to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and how should samples be prepared?

- NMR Spectroscopy : Use and NMR to confirm structure and purity. Sample preparation requires adjusting pH to stabilize ionic forms:

Q. What are the primary challenges in purifying this compound, and how can they be addressed methodologically?

Challenges include:

- Hydrophilic byproducts : Remove via ion-exchange chromatography using Dowex 50WX8 resin .

- pH-dependent solubility : Adjust recrystallization solvent (e.g., ethanol:water 3:1) to optimize yield .

- Trace metal contamination : Use Chelex resin pre-treatment for biological assays.

Advanced Research Questions

Q. How does pH influence the resolution of stereoisomers in NMR analysis of this compound?

The compound’s ionic states vary with pH:

- Phosphonic groups : pKa₁ ≈ 1.5 (deprotonation), pKa₂ ≈ 7.0 (full deprotonation).

- Amino group : pKa ≈ 10.0 (deprotonation) . At pH 10.0 , deprotonated phosphonic and amino groups enhance interactions with chiral solvating agents (e.g., α-cyclodextrin), improving enantiomeric excess (e.e.) resolution in NMR. Conversely, acidic conditions (pH < 2) reduce solubility and complex stability, leading to poor resolution .

Q. What strategies optimize stereoselective synthesis of this compound derivatives?

- Catalyst selection : Chiral Brønsted acids (e.g., BINOL-phosphate) or metal-organic frameworks (MOFs) enhance enantioselectivity during Kabachnik-Fields reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereocontrol.

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic over thermodynamic product formation.

Q. How can contradictory data in enzyme inhibition studies involving this compound be resolved?

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to distinguish competitive vs. non-competitive binding modes.

- Structural analogs : Compare inhibition constants () with cyclopropane-free analogs to isolate steric effects.

- Buffer compatibility : Ensure assay buffers (e.g., Tris vs. phosphate) do not chelate metal cofactors required for enzyme activity .

Q. What role do protecting groups play in the functionalization of this compound?

- N-terminal protection : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups prevent unwanted nucleophilic reactions during phosphonic acid activation .

- Phosphonic group protection : Trimethylsilyl (TMS) esters enable selective alkylation or oxidation without side reactions . Example workflow:

- Protect amino group with Boc anhydride.

- Activate phosphonic acid as TMS ester.

- Perform substitution (e.g., with alkyl halides).

- Deprotect with TBAF (tetrabutylammonium fluoride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.